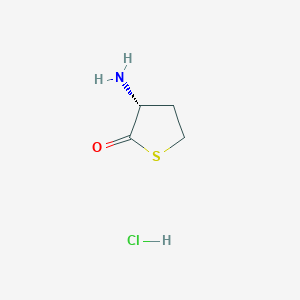

D-Homocysteine thiolactone hydrochloride

Description

Contextual Overview of Homocysteine Metabolites in Biological Systems

Homocysteine is a sulfur-containing amino acid derived from the essential amino acid methionine. nih.govnih.gov It occupies a critical branch-point in methionine metabolism and its concentration is tightly regulated. nih.gov In biological systems, homocysteine can undergo one of two primary metabolic fates: remethylation back to methionine or catabolism via the transsulfuration pathway to produce cysteine. nih.govyoutube.com A third, less prominent pathway involves the cyclization of homocysteine to form homocysteine thiolactone (HTL). nih.gov

The metabolism of homocysteine is crucial for cellular homeostasis. nih.gov The remethylation pathway is vital for regenerating methionine and for the methylation cycle, which provides methyl groups for the synthesis of numerous essential molecules. The transsulfuration pathway not only clears excess homocysteine but also produces cysteine, a precursor for the major cellular antioxidant, glutathione (B108866). youtube.com

Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as a risk factor for a variety of diseases. nih.govresearchgate.net This condition can arise from genetic defects in the enzymes involved in its metabolism or from deficiencies in vitamin cofactors such as B6, B12, and folate. nih.govnih.gov Pathologies associated with hyperhomocysteinemia include cardiovascular diseases, atherosclerosis, stroke, and neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govencyclopedia.pub The toxicity of homocysteine may be direct or caused by its various metabolites, which include homocysteine thiolactone and N-homocysteinylated proteins. nih.govencyclopedia.pubmdpi.com

| Key Homocysteine Metabolites | Metabolic Pathway | Biological Significance |

| Methionine | Precursor to Homocysteine | Essential amino acid, involved in protein synthesis and methylation reactions. nih.govnih.gov |

| S-Adenosylmethionine (SAM) | Methylation Cycle | Universal methyl donor for numerous biological reactions. nih.gov |

| S-Adenosylhomocysteine (SAH) | Methylation Cycle | Product of methylation reactions, hydrolyzed to form homocysteine. nih.gov |

| Cysteine | Transsulfuration Pathway | Precursor for protein and glutathione synthesis, involved in antioxidant defense. youtube.com |

| Cystathionine (B15957) | Transsulfuration Pathway | Intermediate in the conversion of homocysteine to cysteine. youtube.com |

| Homocysteine Thiolactone (HTL) | Error-editing/Cyclization | Reactive metabolite that can modify proteins, leading to cellular damage. nih.govencyclopedia.pub |

| N-Homocysteinylated Proteins | Protein Modification | Formed by the reaction of HTL with protein lysine (B10760008) residues; linked to pathology. encyclopedia.pubresearchgate.net |

Significance of D-Homocysteine Thiolactone as a Research Compound

D-Homocysteine thiolactone, typically used in research as part of a racemic mixture (DL-Homocysteine thiolactone hydrochloride), serves as a crucial tool for investigating the pathological mechanisms associated with hyperhomocysteinemia. sigmaaldrich.commedchemexpress.com Its significance lies in its chemical reactivity as a cyclic thioester, which allows it to modify proteins through a process called N-homocysteinylation. researchgate.net This process, where the thiolactone ring reacts with the epsilon-amino group of lysine residues in proteins, is a key area of study as it can lead to protein damage, altered function, and the generation of autoimmune responses. encyclopedia.pubmdpi.com

Researchers utilize D-Homocysteine thiolactone hydrochloride to explore a range of biological effects in cellular and animal models. It is employed to induce conditions that mimic the molecular damage seen in hyperhomocysteinemia, allowing for detailed study of downstream consequences. lktlabs.com Research applications include investigating its role in endothelial dysfunction, a precursor to atherosclerosis, by examining the specific gene expression changes it induces in vascular cells. nih.gov Furthermore, it is used to study neurotoxicity and its potential role in the development of neurodegenerative diseases like Alzheimer's. lktlabs.commdpi.com The compound also serves as a chemical intermediate in the synthesis of pharmaceutical agents such as erdosteine (B22857) and citiolone. fishersci.cafishersci.com

Importance of Stereochemistry in Thiolactone Investigations

The stereochemistry of homocysteine and its metabolites is a critical factor in their biological activity. The enzyme methionyl-tRNA synthetase, which is responsible for producing homocysteine thiolactone in an error-editing reaction, is stereoselective and acts only on the L-isomer of homocysteine (L-Hcy) to produce L-HTL. encyclopedia.pubmdpi.com This specificity is reflected in toxicity studies, where L-Hcy is toxic to rat embryos, but D-Hcy is not. mdpi.com

However, once the thiolactone ring is formed, the stereochemical distinction appears to become less critical for certain toxic effects. Research has shown that both L- and D-stereoisomers of homocysteine thiolactone exhibit similar toxicity in rat embryos. encyclopedia.pubmdpi.com This suggests that the toxicity of the thiolactone metabolite is not dependent on enzymatic processing but rather on its intrinsic chemical reactivity. Both D- and L-HTL can react non-enzymatically with protein lysine residues, leading to N-homocysteinylation and subsequent protein damage. encyclopedia.pub This lack of stereospecificity in the thiolactone's reactivity makes the racemic mixture, DL-Homocysteine thiolactone, a relevant and widely used compound for studying the pathological consequences of protein modification in hyperhomocysteinemia. lktlabs.commdpi.com

Scope of Current Academic Research on D-Homocysteine Thiolactone

Current academic research on D-Homocysteine thiolactone is multifaceted, primarily focusing on its role in the pathophysiology of human diseases. A significant area of investigation is its contribution to cardiovascular disease. Studies explore how homocysteine thiolactone affects fibrin (B1330869) clot properties, which is relevant to the risk of ischemic stroke and coronary artery disease. nih.govnih.gov Researchers are also detailing the specific changes in gene expression induced by the thiolactone in vascular endothelial cells to understand the molecular pathways leading to atherosclerosis. nih.gov

Another major research focus is neurobiology, particularly the link between homocysteine metabolites and neurodegenerative disorders. encyclopedia.pub Studies examine the neurotoxic effects of the thiolactone and its role in protein aggregation and neuronal damage, which are hallmarks of Alzheimer's disease. researchgate.netlktlabs.com The mechanisms of detoxification, involving enzymes that hydrolyze homocysteine thiolactone, are also being investigated as potential protective pathways in the central nervous system. mdpi.com

Beyond disease pathology, D-Homocysteine thiolactone is a subject of interest in synthetic and chemical biology. Its reactivity is harnessed for the chemical modification of proteins and the development of new bioconjugation techniques. mdpi.com The compound is also used as a precursor in the synthesis of other molecules. sigmaaldrich.comfishersci.ca Furthermore, some research has explored the potential role of homocysteine thiolactone in prebiotic chemistry, suggesting it could have been a stable and reactive building block in the origin of peptides on early Earth. researchgate.net

| Research Area | Focus of Investigation | Key Findings/Objectives |

| Cardiovascular Disease | Role in atherosclerosis and thrombosis | Investigating effects on fibrin clot properties and gene expression in vascular cells. nih.govnih.govnih.gov |

| Neurodegenerative Disorders | Link to Alzheimer's and neurotoxicity | Examining mechanisms of protein damage, aggregation, and neuronal cell death. researchgate.netlktlabs.com |

| Metabolism & Detoxification | Enzymatic hydrolysis of HTL | Identifying protective roles of specific enzymes (e.g., paraoxonase 1) against HTL toxicity. mdpi.com |

| Chemical Biology | Protein modification and synthesis | Using HTL as a tool for N-homocysteinylation and as a building block for other compounds. mdpi.comfishersci.ca |

| Prebiotic Chemistry | Origin of life research | Exploring HTL as a potentially stable and reactive precursor for primitive peptides. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-77-0 | |

| Record name | Homocysteine thiolactone hydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9171N54U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biosynthetic Pathways of D Homocysteine Thiolactone

Chemical Synthesis Methodologies

Chemical synthesis provides controlled and scalable methods for producing D-homocysteine thiolactone hydrochloride. These routes typically start from precursors like DL-methionine or DL-homocystine and involve electrochemical or classical organic reactions.

Electrochemical methods offer a promising alternative to conventional chemical routes, often providing advantages in terms of selectivity and reduced use of harsh reagents. A common approach involves the electrochemical reduction of DL-homocystine hydrochloride. This process is frequently carried out in a batch continuous recirculation reactor. nih.govmdpi.com

The system typically employs a divided parallel-plate electrochemical cell with a three-dimensional carbon felt cathode and a dimensionally stable anode (DSA), separated by a cationic membrane like Nafion. nih.govnih.gov The reduction of the disulfide bond in homocystine yields homocysteine, which then undergoes cyclization to form the thiolactone. This process is performed under amperostatic (constant current) conditions. nih.gov The use of 3D carbon felt cathodes is advantageous as it avoids heavy-metal contamination, which is critical for pharmaceutical applications, and enhances the faradic efficiency of the reaction. nih.gov

Key parameters such as initial substrate concentration, temperature, current density, and catholyte flow rate are optimized to maximize yield and purity while minimizing reaction time and separation costs. nih.gov

Interactive Table: Electrochemical Synthesis Parameters for DL-Homocysteine Thiolactone Hydrochloride

| Parameter | Value/Range | Purpose/Effect | Reference |

| Starting Material | DL-Homocystine Hydrochloride | Precursor containing the disulfide bond to be reduced. | nih.govnih.gov |

| Reactor Type | Batch continuous recirculation with FM01-LC cell | Allows for controlled and efficient electrolysis. | nih.govnih.gov |

| Cathode | 3D Carbon Felt | Provides a high surface area for reduction and avoids heavy-metal contamination. | nih.gov |

| Anode | Dimensionally Stable Anode (DSA) | Serves as the counter electrode for the oxidation half-reaction. | nih.gov |

| Membrane | Nafion 324 (Cationic) | Separates the cathode and anode compartments. | nih.gov |

| Temperature | 20-30 °C | Affects reaction kinetics and product stability. | nih.gov |

| Current Density | 10-50 mA/cm² | Drives the electrochemical reduction at a controlled rate. | nih.gov |

| Flow Rate | 20-75 mL/min | Influences mass transport of reactants to the electrode surface. | nih.gov |

Several organic synthesis pathways have been developed for this compound. A traditional method involves the treatment of DL-methionine with a strong acid, such as sulfuric acid, which first leads to the formation of DL-homocystine. nih.gov This intermediate is then reduced to homocysteine, which subsequently cyclizes in an acidic medium to yield the desired thiolactone hydrochloride. However, the yield for this multi-step process can be modest. nih.gov

More direct, one-step methods have been developed to improve efficiency and reduce waste. One such method involves the demethylation of DL-methionine using metallic sodium in liquid ammonia (B1221849) at low temperatures (e.g., -70°C). encyclopedia.pub The resulting intermediate, a disodium (B8443419) salt of DL-homocysteine, is then treated with hydrochloric acid, which facilitates the cyclization to DL-homocysteine thiolactone hydrochloride. researchwithrutgers.com This approach avoids the harsh high-temperature conditions and the formation of DL-homocystine as a separate intermediate, thereby shortening the reaction steps. encyclopedia.pub

Interactive Table: Comparison of Organic Synthesis Routes

| Method | Starting Material | Key Reagents | Key Steps | Reported Yield | Reference |

| Two-Step Acid Method | DL-Methionine | Sulfuric Acid, Reducing Agent (e.g., Tin) | 1. Co-heating with H₂SO₄ to form DL-homocystine. 2. Reduction and cyclization. | ~55% (theoretical for first step) | nih.gov |

| One-Step Sodium/Ammonia Method | DL-Methionine | Metallic Sodium, Liquid Ammonia, Hydrochloric Acid | 1. Demethylation with Na in liquid NH₃. 2. Cyclization in aqueous HCl. | Not specified, but described as improved. | encyclopedia.pubresearchwithrutgers.com |

Enzymatic Biogenesis and Formation Mechanisms

In biological systems, homocysteine thiolactone is not a desired product but rather the result of a crucial quality control mechanism in protein synthesis. Its formation prevents the erroneous incorporation of the non-proteinogenic amino acid homocysteine into polypeptide chains. core.ac.uk

The primary enzyme responsible for the biosynthesis of homocysteine thiolactone is methionyl-tRNA synthetase (MetRS). mdpi.com Aminoacyl-tRNA synthetases are enzymes that ensure the fidelity of translation by attaching the correct amino acid to its corresponding transfer RNA (tRNA). core.ac.uk Due to the structural similarity between methionine and homocysteine (differing only by a terminal methyl group on the side chain), MetRS can mistakenly bind and activate homocysteine. mdpi.comencyclopedia.pub

This error-correction process, known as proofreading or editing, occurs before the amino acid is transferred to the tRNA (pre-transfer editing). pnas.orgatspace.org The mechanism proceeds as follows:

Misediting: MetRS incorrectly recognizes and activates L-homocysteine (B555025) using ATP, forming a highly reactive homocysteinyl-AMP intermediate. mdpi.comahajournals.org

Intramolecular Cyclization: Instead of transferring the incorrect amino acid to tRNA, the enzyme's catalytic site facilitates an attack by the side-chain sulfhydryl group (-SH) of homocysteine on its own activated carboxyl group. nih.govoup.com

Product Release: This intramolecular reaction results in the formation of the stable, five-membered cyclic thioester, homocysteine thiolactone, and the release of AMP. mdpi.compnas.org

This editing pathway effectively prevents homocysteine from entering the genetic code and being incorporated into proteins. nih.govnih.gov This mechanism is highly conserved and has been observed in organisms from bacteria like E. coli to eukaryotes, including yeast (Saccharomyces cerevisiae) and mammals. nih.govpnas.orgnih.gov While MetRS is the principal enzyme, other synthetases such as isoleucyl-tRNA synthetase and leucyl-tRNA synthetase can also edit homocysteine in a similar manner. oup.comnih.gov

The rate of homocysteine thiolactone formation is influenced by several metabolic and cellular factors.

Substrate Concentration: The intracellular concentration of homocysteine is a primary determinant. Conditions that lead to elevated homocysteine levels (hyperhomocysteinemia), such as genetic defects in enzymes like cystathionine (B15957) β-synthase or nutritional deficiencies (e.g., folate), result in increased production of homocysteine thiolactone. nih.govscispace.comresearchwithrutgers.com Similarly, a high-methionine diet can increase the metabolic flux through the methionine cycle, elevating homocysteine and subsequently thiolactone levels. mdpi.com The extent of thiolactone synthesis is directly proportional to the homocysteine concentration and inversely proportional to the methionine concentration, which competes for the active site of MetRS. ahajournals.org

Cell Type and Metabolic State: The synthesis of homocysteine thiolactone has been observed in various cultured mammalian cells, including human cervical carcinoma (HeLa), mouse renal adenocarcinoma (RAG), and Chinese hamster ovary (CHO) cells. nih.govresearchwithrutgers.com However, it was not detected in normal human and mouse fibroblast cells under the same conditions, suggesting that the metabolic state or specific pathways active in rapidly dividing or cancerous cells may promote its formation. nih.govresearchwithrutgers.com

Enzyme Integrity: The functionality of methionyl-tRNA synthetase is critical. Studies using a temperature-sensitive MetRS mutant in CHO cells showed that the cells failed to produce the thiolactone at the non-permissive temperature, directly demonstrating that a functional enzyme is required for its synthesis in mammalian cells. nih.govresearchwithrutgers.com

Once formed, the lipophilic nature of homocysteine thiolactone allows it to permeate cell membranes and enter extracellular spaces, including the plasma. researchgate.net

Metabolic Fate and Biological Disposition of D Homocysteine Thiolactone

Pathways of Biotransformation and Hydrolysis

The primary biotransformation pathway for homocysteine thiolactone is its hydrolysis back to homocysteine. This process can occur both non-enzymatically and through enzymatic catalysis. The hydrolysis of homocysteine thiolactone is pH-dependent; at a physiological pH, it can be hydrolyzed to homocysteine over time nih.gov.

Beyond hydrolysis, a significant biotransformation pathway is the acylation of protein lysine (B10760008) residues, a process known as N-homocysteinylation elsevierpure.commdpi.com. In this reaction, the reactive thiolactone ring opens and forms a stable amide bond with the ε-amino group of a lysine residue nih.gov. Both D- and L-stereoisomers of homocysteine thiolactone are capable of chemically reacting with protein lysine residues mdpi.com. This non-enzymatic modification can alter the structure and function of proteins nih.gov. The aminolysis of thiolactones is first order with respect to amine concentration, and the rate-determining step is the formation of a zwitterionic tetrahedral intermediate elsevierpure.com.

Enzymatic Detoxification Mechanisms

The detoxification of homocysteine thiolactone is crucial to prevent the potentially harmful N-homocysteinylation of proteins nih.govresearchgate.net. This is primarily accomplished by specific hydrolase enzymes that convert the thiolactone back to the less reactive homocysteine nih.govpreprints.org.

Two key enzymes involved in the enzymatic hydrolysis of homocysteine thiolactone are Bleomycin (B88199) Hydrolase (BLMH) and Paraoxonase 1 (PON1) mdpi.comnih.govpreprints.org.

Bleomycin Hydrolase (BLMH): This is a cytoplasmic enzyme identified as a homocysteine-thiolactonase nih.govpreprints.orgovid.com. BLMH is considered a major intracellular enzyme that protects cells by hydrolyzing homocysteine thiolactone . Its catalytic efficiency for the L-isomer is approximately 10³ M⁻¹s⁻¹ nih.gov.

Paraoxonase 1 (PON1): PON1 is a serum enzyme associated with high-density lipoprotein (HDL) that was the first enzyme identified to hydrolyze homocysteine thiolactone nih.govnih.gov. It plays a significant role in detoxifying homocysteine thiolactone in the bloodstream, thereby offering vascular protection nih.govnih.gov. The hydrolytic efficiency of PON1 can be influenced by genetic polymorphisms; for instance, the 192R variant hydrolyzes homocysteine thiolactone more efficiently than the 192Q variant nih.govmdpi.com.

A critical aspect of enzymatic detoxification is its stereospecificity, particularly concerning the D- and L-isomers of homocysteine thiolactone.

Human Bleomycin Hydrolase exhibits absolute stereospecificity for L-Homocysteine (B555025) thiolactone. nih.govpreprints.orgmdpi.com It does not hydrolyze the D-isomer, making it ineffective for the detoxification of D-Homocysteine thiolactone nih.govpreprints.org. Substrate specificity studies confirm that D-Homocysteine thiolactone is a very poor substrate for BLMH nih.gov.

In contrast, Paraoxonase 1 (PON1) shows a broader substrate specificity and is capable of hydrolyzing D-Homocysteine thiolactone, although its efficiency is significantly lower compared to its activity on the L-isomer nih.gov.

Table 1: Substrate Stereospecificity of Human Homocysteine Thiolactone Hydrolyzing Enzymes Data represents the relative catalytic efficiency (kcat/Km) compared to the L-isomer.

| Substrate | PON1 (%) | BLMH (%) |

| L-Hcy-thiolactone | 100 | 100 |

| D-Hcy-thiolactone | 24 | <1 |

| Source: Adapted from research findings on the substrate specificities of human Hcy-thiolactone hydrolyzing enzymes. nih.gov |

Cellular Uptake and Excretion Dynamics in Model Systems

The movement of D-Homocysteine thiolactone across cellular membranes and its subsequent excretion are key components of its biological disposition. Due to the relatively low pKa value of its amino group (~7.1), a significant fraction of homocysteine thiolactone molecules are in a neutral, uncharged state at physiological pH. This lack of charge facilitates its diffusion across cell membranes mdpi.com.

Once inside the cell, homocysteine thiolactone can be metabolized as described above. In human cell culture models, it has been shown that the thiolactone is not only incorporated into proteins and hydrolyzed but is also secreted from the cells into the extracellular medium nih.gov. On a systemic level, renal excretion is a major pathway for eliminating homocysteine thiolactone from the body, which helps prevent its accumulation and subsequent protein modification mdpi.com.

Molecular Mechanisms of D Homocysteine Thiolactone Interaction with Biological Systems

Covalent Modification of Proteins: N-Homocysteinylation

The principal mechanism by which D-homocysteine thiolactone exerts its biological effects is through a post-translational modification process known as N-homocysteinylation. nih.govnih.govnih.gov This process involves the covalent attachment of a homocysteine moiety to protein molecules.

D-Homocysteine thiolactone is chemically reactive and readily acylates free amino groups, particularly the ε-amino group of lysine (B10760008) residues within proteins. mdpi.comahajournals.orgnih.gov The reaction proceeds via a nucleophilic attack of the unprotonated lysine amine on the carbonyl carbon of the thiolactone ring. nih.govnih.gov This opens the ring and forms a stable isopeptide (amide) bond, covalently linking the homocysteine molecule to the lysine residue. wikipedia.orgacs.org This process introduces a new, free sulfhydryl group into the protein structure. nih.gov The formation of these covalent adducts is a key event, initiating a cascade of structural and functional consequences for the modified protein. researchgate.net

The introduction of homocysteine moieties onto protein backbones can significantly alter their three-dimensional structure. N-homocysteinylation can disrupt the native conformation of proteins, leading to partial unfolding. nih.govnih.gov For instance, studies on bovine pancreatic insulin (B600854) have shown that modification by homocysteine thiolactone induces substantial structural alterations, causing a transition from an alpha-helical structure to one with a significant amount of beta-sheets. nih.gov This modification can also increase the susceptibility of proteins to oxidation and aggregation. nih.govresearchgate.net The newly introduced sulfhydryl groups can form disulfide bonds with other modified proteins, leading to the formation of cross-linked oligomers and larger aggregates. nih.gov In the case of human serum albumin, N-homocysteinylation has been shown to accelerate dimerization and the formation of more stable oligomeric structures. mdpi.com However, the extent of these conformational changes can vary depending on the specific protein; for example, basic proteins like lysozyme (B549824) and RNase-A show fewer structural alterations compared to acidic proteins upon N-homocysteinylation. nih.gov

The structural changes induced by N-homocysteinylation often translate into impaired biological function. nih.gov Modified proteins can exhibit reduced enzymatic activity, altered binding affinities for ligands or other proteins, and a general loss of their physiological capabilities. mdpi.comresearchgate.net For example, the homocysteinylation of annexin (B1180172) II, a protein involved in plasmin generation, was found to decrease its ability to bind tissue plasminogen activator by a significant margin. nih.gov Similarly, the modification of proteins can lead to the formation of functionally inactive or even toxic protein aggregates, which has been implicated in various pathological conditions. researchgate.netresearchgate.net The formation of these dysfunctional proteins is a critical consequence of the interaction between D-homocysteine thiolactone and biological systems.

A wide array of proteins have been identified as targets for N-homocysteinylation in both in vitro and in vivo models. In human plasma, major targets include abundant proteins such as albumin and fibrinogen. nih.govresearchgate.netnih.gov Specific lysine residues modified by homocysteine thiolactone have been identified in these proteins. For instance, in human serum albumin, lysine residues at positions 4, 12, 137, and 525 have been pinpointed as sites of N-homocysteinylation. researchgate.netnih.gov Other identified targets include hemoglobin, γ-globulin, transferrin, and low- and high-density lipoproteins. researchgate.net In animal models, increased N-homocysteinylation of proteins has been observed in the aortic lesions of mice with diet-induced hyperhomocysteinemia. nih.gov Studies in human umbilical vein endothelial cells (HUVECs) have also demonstrated that both cellular and extracellular proteins are subject to homocysteinylation, a process influenced by factors such as folate and homocysteine concentrations. ahajournals.org

Modulation of Enzyme Activity

Beyond broad structural and functional changes, D-homocysteine thiolactone has been shown to directly modulate the activity of specific enzymes, notably those involved in neurotransmission.

Research has demonstrated that D-homocysteine thiolactone has distinct and opposing effects on the two major types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov It acts as a slow, irreversible inhibitor of human AChE. nih.govresearchgate.net The mechanism of this inhibition is believed to involve the thioester linkage of the homocysteine thiolactone molecule. nih.gov In contrast, it significantly enhances the activity of human BuChE, acting as a nonessential activator. nih.govresearchgate.net This stimulation of BuChE activity is a reversible process. nih.gov Structure-activity studies suggest that the unprotonated amino group of the homocysteine thiolactone is the key feature responsible for BuChE activation. nih.govresearchgate.net These differential effects on cholinesterase activity highlight a specific pathway through which D-homocysteine thiolactone can influence cholinergic signaling. nih.gov

Data Tables

Table 1: Identified Protein Targets of N-Homocysteinylation and Specific Lysine Residues

| Protein | Identified Lysine Residues | Model System | Reference |

|---|---|---|---|

| Human Serum Albumin | Lys-4, Lys-12, Lys-137, Lys-199, Lys-524, Lys-525 | Human Serum/In vitro | nih.govresearchgate.netnih.gov |

| Human Fibrinogen | Lys-562, Lys-344, Lys-385 | Human Plasma (CBS deficiency) | researchgate.netnih.gov |

| Bovine Pancreatic Insulin | Lys-29 (B-chain) | In vitro | nih.gov |

| Annexin II | Not specified | In vitro | nih.gov |

| Hemoglobin | Not specified | In vitro | acs.org |

| γ-globulin | Not specified | In vitro | researchgate.net |

Table 2: Effects of D-Homocysteine Thiolactone on Cholinesterase Activity

| Enzyme | Effect | Nature of Interaction | Key Molecular Feature | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Slow, Irreversible | Thioester linkage | nih.govnih.govresearchgate.net |

| Butyrylcholinesterase (BuChE) | Stimulation / Activation | Reversible, Nonessential activator | Unprotonated amino group | nih.govnih.govresearchgate.net |

Influence on Antioxidant Enzyme Systems (e.g., Catalase activity)

D-Homocysteine thiolactone hydrochloride and its related forms have been shown to modulate the activity of key antioxidant enzymes, including catalase. In a study investigating cardiac function in rats, treatment with homocysteine thiolactone (HcyT) resulted in a significant increase in catalase activity in the myocardium. nih.govresearchgate.net This response was observed alongside increases in superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST) activities, suggesting a compensatory cellular response to elevated oxidative stress. nih.gov The homocysteinylation of proteins, a process initiated by homocysteine thiolactone, can directly affect the function and activity of various enzymes, including catalase. mdpi.com

Conversely, other research has indicated an inhibitory effect. Studies in rat liver models have suggested a negative correlation between plasma homocysteine levels and catalase activity. researchgate.net This suggests that homocysteine can act directly on catalase to inhibit its function. researchgate.net The differing effects may be attributable to the specific tissue type, the concentration of the compound, and the duration of exposure.

Table 1: Effect of Homocysteine Thiolactone on Myocardial Antioxidant Enzyme Activity

| Enzyme | Effect Observed in HcyT-Treated Group |

|---|---|

| Catalase | Significantly Increased Activity |

| Superoxide Dismutase (SOD) | Significantly Increased Activity |

Data sourced from studies on rat myocardium. nih.govresearchgate.net

Impact on Other Metabolic Enzymes (e.g., Lysyl Oxidase)

D-Homocysteine thiolactone has been identified as a potent inhibitor of lysyl oxidase (LOX), an essential enzyme for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. nih.govnih.gov Research has demonstrated that homocysteine thiolactone is a competitive and irreversible inhibitor of lysyl oxidase. nih.gov The mechanism of inhibition involves the derivatization and reduction of the enzyme's active site carbonyl cofactor, lysine tyrosylquinone. nih.gov

Studies have quantified this inhibitory action, establishing a KI value of 21 +/- 3 µM and a first-order rate constant for inactivation (k2) of 0.18 min⁻¹ for homocysteine thiolactone. nih.gov This inhibitory effect is selective, as the activities of plasma amine oxidase and diamine oxidase are only minimally affected at concentrations that fully inhibit lysyl oxidase. nih.gov Furthermore, at pathophysiological concentrations (35 µM), homocysteine thiolactone inhibits LOX activity in vascular endothelial cells. nih.gov At higher concentrations (200 µM), which are common in severe hyperhomocysteinemia, homocysteine has been shown to decrease LOX mRNA levels, indicating that the impact extends to the level of gene expression. nih.gov

Table 2: Kinetic Parameters of Lysyl Oxidase Inhibition

| Inhibitor | K |

k |

Inhibition Type |

|---|---|---|---|

| Homocysteine thiolactone | 21 +/- 3 | 0.18 | Competitive, Irreversible |

| Selenohomocysteine lactone | 8.3 +/- 2.2 | 0.12 | Competitive, Irreversible |

Data from studies on lysyl oxidase inhibition. nih.gov

Cellular Redox Homeostasis Perturbations

Induction of Oxidative Stress Pathways

A primary mechanism of D-homocysteine thiolactone's biological impact is the induction of oxidative and nitrosative stress. mdpi.comlktlabs.com The compound contributes to a redox imbalance within cells. mdpi.com In human umbilical vein endothelial cells, homocysteine thiolactone promotes oxidative stress, a process that can be inhibited by antioxidants like N-acetyl-cysteine. nih.gov The underlying mechanism involves inducible nitric oxide synthase (iNOS), which triggers nitrosative stress and leads to the S-nitrosylation of key regulatory proteins like GTP cyclohydrolase 1 (GCH1). nih.gov Studies in cardiac tissue have shown that homocysteine thiolactone administration leads to a significant increase in chemiluminescence, a marker of oxidative stress. nih.govresearchgate.net This induction of oxidative stress is considered a major contributor to the cellular damage and dysfunction associated with elevated levels of homocysteine and its metabolites. nih.govresearchgate.net

Role in Lipid Peroxidation

Homocysteine thiolactone actively participates in lipid peroxidation, a key process in cell membrane damage. In rat models, administration of D,L-homocysteine (B555025) thiolactone resulted in increased levels of thiobarbituric acid reactive substances (TBARS), a common marker for lipid peroxidation, in the liver and various sections of the intestine. researchgate.net Similarly, studies on cardiac tissue demonstrated a significant increase in lipid peroxidation, as measured by both TBARS and chemiluminescence, in rats treated with homocysteine thiolactone. nih.govresearchgate.net

Furthermore, homocysteine thiolactone can modify low-density lipoproteins (LDL) to form homocystamide-LDL adducts (Hcy-LDL). nih.gov When these modified lipoproteins are incubated with human aortic endothelial cells, they induce significant oxidative damage, characterized by a substantial increase in lipid hydroperoxides within the cells. nih.gov This suggests that Hcy-LDL exerts a cytotoxic effect that is directly related to an increase in lipid peroxidation and oxidative damage of endothelial cells. nih.gov

Regulation of Gene Expression and Molecular Pathways

Transcriptional Changes in Cellular Models (e.g., human vascular endothelial cells)

Homocysteine thiolactone significantly alters gene expression in human vascular endothelial cells, inducing pro-atherogenic changes. nih.govnih.gov Microarray analysis of human umbilical vein endothelial cells (HUVECs) treated with homocysteine thiolactone revealed that it uniquely modulates the expression of genes involved in critical pathways for vascular homeostasis. nih.govresearchgate.net These findings suggest that the thiolactone metabolite, rather than homocysteine itself, is responsible for many of the observed changes in gene expression. mdpi.com

Bioinformatic analysis identified that the top molecular pathways significantly affected by homocysteine thiolactone are related to chromatin organization, one-carbon metabolism, and lipid-related processes. researchgate.net The transcriptional changes induced by the compound are strongly associated with diseases such as atherosclerosis and coronary heart disease. researchgate.net These results identify specific genes and pathways linked to the endothelial dysfunction seen in conditions of elevated homocysteine. nih.govnih.gov

Table 3: Top Molecular Pathways Modulated by Homocysteine Thiolactone in HUVECs

| Biological Pathway Category | -log(P-value) Range |

|---|---|

| Chromatin Organization | 20–31 |

| One-Carbon Metabolism | 20–31 |

| Lipid-Related Processes | 20–31 |

| Blood Coagulation | 8–14 |

Data derived from bioinformatic analysis of gene expression in human umbilical vein endothelial cells. researchgate.net

Impact on Chromatin Organization and Epigenetic Modification

D-Homocysteine thiolactone, a reactive cyclic thioester of homocysteine, is implicated in altering chromatin structure and epigenetic regulation, primarily through the process of N-homocysteinylation. Epigenetic control of gene expression, which involves modifications to DNA and histone proteins without changing the DNA sequence itself, is crucial for normal cellular function. These modifications regulate gene expression by changing the structure of chromatin, the complex of DNA and proteins in the nucleus. nih.gov Chromatin can exist in a transcriptionally permissive state (euchromatin) or an inactive, condensed state (heterochromatin). nih.govabcam.com

Homocysteine and its metabolites, including the thiolactone form, are closely linked to one-carbon metabolism, a pathway that provides the methyl groups necessary for DNA and histone methylation. nih.gov Elevated levels of homocysteine can lead to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferase enzymes. This inhibition can result in global hypomethylation, a common epigenetic alteration. nih.gov

Beyond its impact on methylation, homocysteine thiolactone directly modifies proteins by N-homocysteinylation, a process where the thiolactone ring is opened by a nucleophilic attack from the ε-amino group of a protein's lysine residue. This acylation neutralizes the positive charge of the lysine residue, which can disrupt the ionic interactions between histones and DNA. nih.gov Histones are rich in lysine residues, and their post-translational modifications, such as acetylation and methylation, are key to regulating chromatin accessibility and gene expression. longdom.org By modifying these histone tails, N-homocysteinylation can alter chromatin organization, potentially leading to aberrant gene expression patterns that contribute to the pathology of various diseases associated with hyperhomocysteinemia. nih.gov

Table 1: Key Concepts in Epigenetic Modification

| Concept | Description | Role in Gene Regulation |

|---|---|---|

| Chromatin | The complex of DNA and proteins (primarily histones) found inside the nucleus of eukaryotic cells. longdom.org | Its condensation level determines the accessibility of DNA to transcription factors. abcam.com |

| Histone Modification | Post-translational chemical alterations to histone proteins, including acetylation, methylation, and N-homocysteinylation. nih.govlongdom.org | Acts as a "code" that is read by other proteins to regulate gene expression, either activating or repressing it. abcam.com |

| DNA Methylation | The addition of a methyl group to the DNA molecule, typically at CpG sites. | Generally leads to gene silencing by preventing transcription factors from binding to the DNA. nih.gov |

| N-homocysteinylation | Acylation of protein lysine residues by homocysteine thiolactone, neutralizing their positive charge. nih.gov | Can alter histone-DNA interactions, disrupt protein structure and function, and lead to dysregulated gene expression. nih.gov |

Influence on Specific Signaling Cascades (e.g., mTOR pathway)

D-Homocysteine thiolactone exerts significant influence on critical intracellular signaling cascades, notably those related to metabolism and cell growth, such as the pathway involving the mechanistic target of rapamycin (B549165) (mTOR). The mTOR kinase is a central regulator that integrates signals from growth factors, nutrients, and cellular energy status to control processes like protein synthesis, cell proliferation, and autophagy. cellsignal.com It functions within two distinct protein complexes, mTORC1 and mTORC2. cellsignal.com

Research demonstrates that homocysteine thiolactone can directly impair insulin signaling. nih.gov In HTC rat hepatoma cells, exposure to homocysteine thiolactone was found to inhibit insulin-stimulated tyrosine phosphorylation of the insulin receptor beta-subunit and its primary substrates, IRS-1 and p60-70. This disruption prevents their association with the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K) and impairs PI3K activity. nih.gov The PI3K/Akt signaling pathway is a major upstream activator of mTORC1. cellsignal.com By inhibiting this key upstream component, homocysteine thiolactone effectively dampens the signals that would normally activate mTOR, leading to a state of insulin resistance and decreased glycogen (B147801) synthesis. nih.gov

The mechanism for this inhibition appears to involve oxidative stress, as the pre-incubation of cells with the antioxidant glutathione completely abolished the negative effects of homocysteine thiolactone on the insulin signaling pathway. nih.gov The dysregulation of the mTOR pathway, a master switch for cellular metabolism, can have profound consequences, and its aberrant signaling is implicated in numerous diseases, including cancer and diabetes. cellsignal.comnih.gov The interference by homocysteine thiolactone highlights a molecular link between hyperhomocysteinemia and impaired metabolic control at the level of intracellular signal transduction.

Interactions with Cellular Communication Systems

Modulation of Bacterial Quorum Sensing Receptors (e.g., SdiA, RhlR)

D-Homocysteine thiolactone serves as a core structure for a class of synthetic molecules that are potent modulators of bacterial quorum sensing (QS). QS is a cell-to-cell communication system used by bacteria to monitor their population density and coordinate group behaviors, such as virulence factor production and biofilm formation. nih.gov In many Gram-negative bacteria, this communication relies on N-acylated L-homoserine lactones (AHLs) as signaling molecules. nih.gov

N-acyl l-homocysteine thiolactones (AHTLs) have been developed as stable and effective mimics of natural AHLs. nih.gov A key target for these synthetic modulators is the RhlR quorum-sensing receptor in the opportunistic pathogen Pseudomonas aeruginosa. scispace.com The RhlR system is a crucial part of the complex QS circuitry in this bacterium, which also includes the Las and PQS systems. frontiersin.org

Studies have shown that AHTLs are highly selective for RhlR over another key QS receptor, LasR, and are among the most potent RhlR modulators discovered. nih.govscispace.com This activity is significant because both antagonism and agonism of RhlR can negatively regulate important virulence phenotypes. nih.gov The thiolactone headgroup provides a distinct advantage over the native lactone ring of AHLs, which is susceptible to hydrolysis at biological pH. AHTLs exhibit enhanced hydrolytic stability, making them more robust chemical probes for studying bacterial communication. nih.govnih.gov The interaction of these thiolactone analogs with QS receptors demonstrates that minor structural changes to the signaling molecule's head group can dramatically affect biological activity and receptor selectivity. nih.gov

Table 2: Activity of Thiolactone Analogs in Bacterial Quorum Sensing

| Compound Type | Target Receptor | Organism | Effect | Key Finding |

|---|---|---|---|---|

| N-acyl l-homocysteine thiolactones | RhlR | Pseudomonas aeruginosa | Potent and selective modulation (agonism/antagonism) nih.govscispace.com | Enhanced stability and high potency make them valuable tools for studying RhlR's role in virulence. nih.gov |

Effects on Cell-Cell Signaling in Eukaryotic Models

D-Homocysteine thiolactone disrupts cell-cell signaling in eukaryotic systems, particularly in metabolic regulation. Cellular signaling is a fundamental process where cells communicate with each other via chemical signals, such as hormones, to coordinate their activities. wikipedia.org

A prominent example of this disruption is observed in pancreatic beta-cells. Studies using the pancreatic BRIN-BD11 beta-cell line revealed that both acute and long-term exposure to homocysteine thiolactone leads to concentration-dependent inhibition of glucose-induced insulin secretion. nih.gov Insulin secretion is a critical cell signaling process for maintaining glucose homeostasis in the body. The compound also impaired insulin-secretory responses to other stimuli, including alanine (B10760859) and agents that directly increase intracellular calcium or cyclic AMP (forskolin and PMA). nih.gov This indicates a broad disruption of the beta-cell's signal transduction machinery, leading to cellular dysfunction independent of changes in membrane potential or intracellular calcium levels. nih.gov

Furthermore, as discussed previously, homocysteine thiolactone impairs insulin receptor signaling in liver cells. nih.gov By inhibiting the initial steps of the insulin signal cascade, it effectively blocks communication between the insulin hormone and the target cell, contributing to insulin resistance. This interference with hormonal signaling pathways underscores the capacity of homocysteine thiolactone to cause significant functional defects in eukaryotic cellular communication.

Analytical Methodologies for D Homocysteine Thiolactone Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of HTL from complex biological samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.

HPLC is a widely applied technique for the analysis of HTL in biological fluids. nih.govmdpi.com Detection is typically achieved through UV absorbance or, more sensitively, through fluorescence after derivatization.

For UV detection, the intrinsic absorbance of the thiolactone ring is utilized. A common method involves monitoring the absorbance at 240 nm, which is a maximum in the UV spectrum for homocysteine thiolactone. researchgate.netnih.gov This approach has been used to quantify HTL in samples from bacteria, yeast, cultured human cells, and human plasma, with a detection sensitivity of 5 pmol. researchgate.netnih.gov Another HPLC-UV method involves derivatization with 1-benzyl-2-chloropyridinium (B76325) bromide, with the resulting derivative monitored at 316 nm. nih.govresearchgate.net This method demonstrated a linearity range of 0.1-1.0 µmol/L in urine and a limit of quantification (LOQ) of 100 nmol/L. nih.govresearchgate.net

Fluorescence detection offers enhanced sensitivity but requires derivatization of HTL with a fluorogenic reagent. A common strategy is the on-column derivatization with o-phthaldialdehyde (OPA). nih.govresearchgate.net In this method, the lactone ring is first cleaved with an alkali to produce homocysteine, which then reacts with OPA to form a highly fluorescent derivative. nih.gov This technique is sensitive enough to detect levels as low as 200 fmol of HTL. nih.gov Another approach uses zone fluidics for automated hydrolysis and derivatization with OPA, allowing for quantification of analytes as low as 100 nmol L−1 in aqueous solutions. nih.govmdpi.com

| Method | Detector | Derivatization Agent | Linearity Range | Limit of Quantification (LOQ) | Matrix | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | UV (240 nm) | None | Not Specified | 5 pmol (Sensitivity) | Plasma, Cell Cultures | researchgate.netnih.gov |

| HPLC-UV | UV (316 nm) | 1-benzyl-2-chloropyridinium bromide | 0.1 - 1.0 µmol/L | 100 nmol/L | Urine | nih.govresearchgate.net |

| HPLC-FL | Fluorescence | o-phthaldialdehyde (OPA) | 20 - 400 nmol/L | 20 nmol/L | Urine | nih.gov |

| HPLC-FL | Fluorescence | o-phthaldialdehyde (OPA) | Not Specified | 200 fmol (Sensitivity) | Biological Samples | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity for HTL quantification, but requires a derivatization step to increase the volatility of the analyte. nih.govmdpi.com One established method involves derivatization with isobutyl chloroformate. nih.govsigmaaldrich.com This procedure allows for the reliable determination of HTL in human urine, with separation achieved in 15 minutes. nih.govsigmaaldrich.com The mass spectrometer is typically operated in electron impact mode at 70 eV. nih.govsigmaaldrich.com This GC-MS method has been validated with a linear range of 0.01-0.20 nmol/mL in urine, a limit of detection (LOD) of 0.005 nmol/mL, and an LOQ of 0.01 nmol/mL. nih.govsigmaaldrich.com

Another GC-MS technique uses heptafluorobutyric anhydride (B1165640) for derivatization and negative chemical ionization (NCI) for sensitive detection in plasma. nih.gov To improve accuracy, a deuterated internal standard (d(4)-HcyTL) is often added to the plasma before sample processing. nih.gov This method demonstrated a linear range up to 40 nmol/L, with a detection limit of 1.7 nmol/L and a quantification limit of 5.2 nmol/L. nih.gov

| Derivatization Agent | Ionization Mode | Linearity Range | Limit of Quantification (LOQ) | Matrix | Reference |

|---|---|---|---|---|---|

| Isobutyl chloroformate | Electron Impact (EI) | 0.01 - 0.20 nmol/mL | 0.01 nmol/mL | Urine | nih.govsigmaaldrich.com |

| Heptafluorobutyric anhydride | Negative Chemical Ionization (NCI) | Up to 40 nmol/L | 5.2 nmol/L | Plasma | nih.gov |

LC-MS/MS has emerged as a highly sensitive and specific method for the quantification of HTL in biological matrices like human plasma and urine. nih.govresearchgate.net These methods often utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for separation. nih.govnih.govresearchgate.net Quantification is performed using multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. For HTL, a common transition monitored is m/z 118 → 56. nih.govresearchgate.net

One validated LC-MS/MS method for plasma analysis achieved a gradient elution of HTL within 5 minutes using a ZIC HILIC column. nih.govresearchgate.net The method showed good linearity over a range of 0.5–32.5 nmol/mL. nih.govresearchgate.net Another LC-MS/MS assay developed for urine samples also employed HILIC separation and reported a linearity range of 20–400 nmol/L, with an LOQ of 20 nmol/L. nih.gov

| Chromatography Mode | MRM Transition (m/z) | Linearity Range | Limit of Quantification (LOQ) | Matrix | Reference |

|---|---|---|---|---|---|

| HILIC | 118 → 56 | 0.5 - 32.5 nmol/mL | 0.5 nmol/mL | Plasma | nih.govresearchgate.net |

| HILIC | Not Specified | 20 - 400 nmol/L | 20 nmol/L | Urine | nih.gov |

Sample Preparation and Derivatization Strategies for Biological Matrices

Effective sample preparation is critical for removing interfering substances from complex biological matrices and for concentrating the analyte before instrumental analysis. researchgate.net Common techniques include ultrafiltration to separate HTL from macromolecules, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). researchgate.netnih.govnih.gov For instance, a versatile procedure for urine samples involves an initial LLE with chloroform, followed by a re-extraction into formic acid. nih.gov In plasma analysis, silica-based SPE has been used successfully. nih.gov

Derivatization is a key strategy employed in HTL analysis, particularly for GC-based methods and HPLC with fluorescence detection. nih.govmdpi.com The primary goals of derivatization are to:

Increase volatility for GC analysis (e.g., using heptafluorobutyric anhydride or isobutyl chloroformate). nih.govnih.gov

Introduce a chromophore or fluorophore for UV or fluorescence detection (e.g., o-phthaldialdehyde or 1-benzyl-2-chloropyridinium bromide). nih.govnih.gov

Improve chromatographic properties .

For fluorescence detection, o-phthaldialdehyde (OPA) is frequently used, which reacts with the primary amine of homocysteine after alkaline hydrolysis of the thiolactone ring. nih.govmdpi.comnih.gov For GC-MS, derivatization with agents like isobutyl chloroformate makes the otherwise non-volatile HTL suitable for gas-phase analysis. nih.gov For HPLC-UV, derivatizing with a compound like 1-benzyl-2-chloropyridinium bromide can enhance detection sensitivity. nih.gov

Spectroscopic Characterization in Research Applications

Spectroscopic methods are fundamental for the structural confirmation and characterization of HTL.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. In ¹H NMR studies of HTL in deuterium (B1214612) oxide (D₂O), the proton alpha to the nitrile group appears as a doublet of doublets (dd) around 4.49 ppm. nih.gov The two methylene (B1212753) groups (CH₂) are observed as multiplets centered at approximately 2.51 ppm (for the CH₂ adjacent to the sulfur atom) and 2.06 ppm. nih.gov These characteristic chemical shifts provide definitive structural confirmation.

UV spectroscopy is also used for characterization and is the basis for HPLC-UV quantification. Homocysteine thiolactone exhibits a characteristic UV absorbance maximum at 240 nm, which is routinely used for its detection in chromatographic methods. researchgate.netnih.gov

Mass Spectrometry (MS) , particularly when coupled with chromatography (GC-MS and LC-MS/MS), provides information on the mass-to-charge ratio of the molecule and its fragments. researchgate.net For instance, in LC-MS/MS analysis, the parent ion of HTL (m/z 118) is fragmented to produce characteristic product ions (e.g., m/z 56, 72, 90, and 100), which are used for its specific quantification. researchgate.net

D Homocysteine Thiolactone As a Building Block in Chemical Biology and Material Science

Applications in Organic and Bioorganic Synthesis

The utility of D-homocysteine thiolactone hydrochloride as a synthetic intermediate is well-established. It serves as a crucial starting material for the synthesis of various pharmaceutical compounds and other biologically relevant molecules. google.comgoogle.com Its bifunctional nature, possessing both an amine group and an electrophilic thioester ring, allows it to participate in a wide array of chemical reactions. mdpi.com

One of its primary applications is as a precursor in the synthesis of mucolytic drugs and other therapeutic agents. It is a key intermediate for producing erdosteine (B22857) and citiolone, which are used in treating respiratory tract disorders characterized by thick mucus. thermofisher.comfishersci.comgoogle.com The synthesis involves leveraging the thiolactone's reactivity to build more complex molecular scaffolds.

Beyond these specific drugs, it is also used in the laboratory-scale preparation of other important biochemicals. For instance, it can be used to synthesize DL-buthionine and DL-homocysteine itself. sigmaaldrich.comsigmaaldrich.com The conversion to homocysteine involves the careful opening of the thiolactone ring to reveal the free thiol group, which is central to homocysteine's biological roles and further chemical modifications. The inherent reactivity of the five-membered ring makes it a convenient way to handle and introduce the homocysteine moiety into larger structures. mdpi.com

Table 2: Examples of Compounds Synthesized from this compound

| Synthesized Compound | Application/Significance | Reference |

| Erdosteine | Mucolytic agent for respiratory diseases | fishersci.comgoogle.com |

| Citiolone | Mucolytic agent, antioxidant | mdpi.comfishersci.comgoogle.com |

| DL-Buthionine | Research chemical | sigmaaldrich.com |

| DL-Homocysteine | Biochemical research, further synthesis | sigmaaldrich.comsigmaaldrich.com |

Role in Polymer and Sustainable Materials Development

In the last decade, homocysteine thiolactone has gained significant traction in polymer science and the development of functional materials. mdpi.comspecificpolymers.com Its ability to undergo ring-opening reactions, particularly with amines, is the cornerstone of its application in this field. This reaction generates a free thiol group, which is a highly versatile functional handle for subsequent "click" chemistry reactions, such as thiol-ene additions. researchgate.netspecificpolymers.com

This amine-thiol-ene conjugation strategy has enabled the synthesis of numerous complex and functional polymers. specificpolymers.com Researchers have developed monomers like D,L-homocysteine (B555025) thiolactone acrylamide, which can be polymerized to create polymers with pendant thiolactone rings. specificpolymers.comspecificpolymers.com These polymeric platforms, such as Poly(Acrylamide-Homocysteine Thiolactone) (PAHT), serve as a scaffold that can be modified post-polymerization. researchgate.net By treating the polymer with different amines, specific functionalities can be introduced in a controlled manner, leading to advanced materials like polymeric ionic liquids. researchgate.net

The thiolactone moiety is essentially a protected form of a thiol, which avoids issues associated with handling free thiols during polymerization. specificpolymers.com This chemistry has been exploited to create innovative materials, including:

Self-healing and Recyclable Polymers: The dynamic nature of the bonds formed through thiol-ene chemistry can be harnessed to create materials that can repair themselves or be chemically broken down into their constituent monomers for reuse. researchgate.net

Functional Hydrogels and Hybrid Materials: The versatility of homocysteine thiolactone allows for its incorporation into a variety of polymer architectures, including hydrogels and polyurethanes. mdpi.com

Biomedical Materials: The potential for bioconjugation highlights its utility in creating materials for biomedical applications, such as gene delivery systems. researchgate.net

Table 3: Polymer Chemistry Applications of Homocysteine Thiolactone

| Reaction/Process | Description | Resulting Material/Application | Reference |

| Ring-Opening Aminolysis | An amine attacks the thioester, opening the ring and generating a free thiol. | A functionalized molecule with a reactive thiol group. | researchgate.netspecificpolymers.com |

| Thiol-Ene Conjugation | The generated thiol reacts with a double bond (ene) in a "click" reaction. | Cross-linked networks, functionalized polymers. | specificpolymers.comresearchgate.net |

| Post-Polymerization Modification | Polymers with pendant thiolactone rings are treated with amines to attach new functional groups. | Tailored materials like polymeric ionic liquids, smart surfaces. | researchgate.net |

Design and Synthesis of Biochemical Probes

A biochemical probe is a molecule designed to interact with and report on a biological system, for example, by binding to a specific protein and emitting a fluorescent signal. The chemical properties of this compound make it an attractive scaffold for the design of such probes. Its ability to react with nucleophiles, particularly the amine groups on lysine (B10760008) residues in proteins, provides a direct mechanism for covalent labeling. encyclopedia.pubmdpi.com

The design strategy for a probe based on D-homocysteine thiolactone would involve these key steps:

Synthesis of a Modified Thiolactone: A reporter group (e.g., a fluorophore like fluorescein, or an affinity tag like biotin) would be chemically attached to the amine of the D-homocysteine thiolactone. This creates a bifunctional molecule with a targeting moiety (the reactive thiolactone) and a reporter moiety.

Target Labeling: The probe is introduced to a biological sample. The thiolactone ring can react with a nucleophilic residue (like a lysine side chain) on a target protein, opening the ring and forming a stable, covalent amide bond. This effectively "clicks" the reporter group onto the protein.

Detection and Analysis: The now-labeled protein can be detected and studied using techniques appropriate for the reporter tag, such as fluorescence microscopy or western blotting.

This approach is analogous to the design of other successful chemical probes used to investigate cellular processes. For instance, probes designed to study sulforaphane (B1684495) metabolism or to detect specific protein conformations ("epichaperomes") often rely on a reactive chemical group to covalently attach a reporter tag to their biological target. mdpi.comljmu.ac.uk The thiolactone serves as an effective electrophile for this purpose, enabling researchers to create tools for studying protein function and localization within a cell. researchgate.net

Structure-Activity Relationship Studies in Ligand and Modulator Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design. They involve systematically modifying the chemical structure of a compound and observing how these changes affect its biological activity. nih.gov This process allows researchers to identify the key chemical features responsible for a molecule's function and to optimize its potency and selectivity.

This compound provides a valuable and modifiable scaffold for conducting SAR studies. Its defined structure has several points that can be chemically altered to create a library of new analogues:

The Amino Group: The primary amine can be acylated, alkylated, or converted into other functional groups. This would explore how changes in size, charge, and hydrogen-bonding capacity at this position affect interaction with a biological target.

The Thiolactone Ring: The ring itself could potentially be modified, for example, by creating six-membered ring analogues (δ-thiolactones) to understand the importance of the five-membered ring's conformation and reactivity.

The Carbon Backbone: Substituents could be added to the carbon atoms of the ring to introduce steric bulk or new electronic properties.

A comprehensive SAR study would involve synthesizing a series of these analogues and testing their activity as, for example, enzyme inhibitors or as positive allosteric modulators (PAMs) of a receptor. nih.gov By correlating the structural changes with the resulting biological activity, a pharmacophore model can be developed. This model would highlight the essential conformations and interactions, such as unique sulfur-nitrogen nonbonding interactions, that are critical for the desired activity, guiding the design of more effective and selective ligands or modulators. nih.gov

Table 4: Conceptual SAR Study on a D-Homocysteine Thiolactone Scaffold

| Modification Site | Type of Modification | Potential Impact on Activity |

| Primary Amine (N-terminus) | Acylation with different acyl chlorides | Alters hydrogen bonding, size, and lipophilicity. |

| Reductive amination with aldehydes | Introduces various alkyl groups, changing steric bulk. | |

| Thiolactone Ring | Substitution at the C4 position | Probes sensitivity to steric hindrance near the reactive center. |

| Overall Structure | Synthesis of enantiomer (L-form) | Determines stereochemical preference of the biological target. |

Advanced Research and Emerging Frontiers in D Homocysteine Thiolactone Studies

Investigation of Novel Biological Roles and Pathways

Recent research has begun to unravel the multifaceted biological roles of D-homocysteine thiolactone (D-HCTL), extending beyond its traditionally understood involvement in N-homocysteinylation. While both L- and D-stereoisomers of homocysteine thiolactone (HTL) demonstrate comparable toxicity, particularly to rat embryos, a key distinction lies in their metabolic origins. The L-isomer is a product of an error-editing mechanism by methionyl-tRNA synthetase, which does not utilize D-homocysteine. rsc.orgmdpi.com This suggests that the biological effects of D-HCTL may arise from pathways independent of this enzymatic error, likely through direct chemical reactions with cellular components. rsc.orgmdpi.com

The metabolism of HTL, including the D-isomer, follows two primary routes: enzymatic hydrolysis back to homocysteine and a non-enzymatic reaction with the ε-amino group of protein lysine (B10760008) residues, a process termed N-homocysteinylation. rsc.org This latter pathway leads to the formation of N-homocysteinylated proteins, which are implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases. rsc.orgnih.govmdpi.com A critical aspect of cellular defense against HTL-induced damage is a suite of detoxifying enzymes, including paraoxonase 1 (PON1), bleomycin (B88199) hydrolase (BLMH), and biphenyl (B1667301) hydrolase-like protein (BPHL), which hydrolyze the thiolactone ring. nih.govmdpi.comnih.gov

Emerging studies have identified novel pathways impacted by HTL. For instance, in human vascular endothelial cells, HTL has been shown to significantly alter gene expression, with the most affected molecular pathways being related to chromatin organization. nih.gov This finding suggests that D-HCTL may play a role in epigenetic regulation, a previously unrecognized function. Furthermore, the discovery of new enzymes capable of hydrolyzing HTL, such as human carboxylesterase 1 (hCES1), opens new avenues for understanding its metabolism and detoxification. nih.gov The identification of novel derivatives, such as thiolactomide from Streptomyces sp., which exhibits neuroprotective properties, further expands the known biological activities associated with the homocysteine thiolactone scaffold. researchgate.net

Development of Targeted Modulators for Specific Biological Interactions

The development of targeted modulators for the specific biological interactions of D-homocysteine thiolactone is an area of growing interest, aimed at mitigating its pathological effects. Research has identified several compounds that can influence the levels of N-homocysteinylated proteins, a primary consequence of elevated HTL.

Vitamins such as B12 and folate, which are crucial cofactors in the one-carbon metabolism pathway, have been shown to inhibit the biogenesis of N-homocysteinylated proteins. oup.com Methionine, the precursor of S-adenosylmethionine (SAM), also demonstrates an inhibitory effect on the conversion of homocysteine to its thiolactone form, thereby reducing the substrate for N-homocysteinylation. oup.com Conversely, the antifolate drug aminopterin (B17811) has been found to increase the production of N-homocysteinylated proteins by disrupting the remethylation of homocysteine to methionine. oup.comnih.gov

These findings suggest that the modulation of enzymatic pathways involved in homocysteine metabolism can indirectly control the extent of D-HCTL-mediated protein modification. The focus of current research is shifting towards the identification of more specific modulators that can directly interfere with the interaction of D-HCTL with its biological targets or enhance its detoxification. The discovery of novel HTL hydrolases, such as hCES1, presents new potential targets for the development of activators that could enhance the clearance of D-HCTL. nih.gov

| Compound | Effect on N-homocysteinylated protein levels |

| Vitamin B12 | Inhibits biogenesis |

| Folate | Inhibits biogenesis |

| Methionine | Inhibits biogenesis |

| Aminopterin | Increases biogenesis |

Application of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) in Mechanistic Elucidation

Advanced "omics" technologies are providing unprecedented insights into the mechanisms underlying the biological effects of D-homocysteine thiolactone.

Proteomics: A significant advancement in this area is the development of chemical proteomic strategies to profile protein N-homocysteinylation on a global scale. rsc.org One such approach utilizes an alkynyl thioester probe that chemoselectively labels N-homocysteinylated lysine residues. rsc.org This allows for the enrichment and identification of modified proteins and their specific modification sites using mass spectrometry. rsc.org In one study, this method identified over 800 N-homocysteinylated proteins in human cells treated with HTL, providing a comprehensive map of its targets. rsc.org

Transcriptomics: Microarray analyses have been employed to investigate the impact of HTL on gene expression in human umbilical vein endothelial cells (HUVECs). nih.gov These studies revealed that HTL induces a unique pattern of gene expression changes compared to homocysteine and N-homocysteinylated proteins. nih.gov Notably, the top molecular pathways affected by HTL were related to chromatin organization, one-carbon metabolism, and lipid-related processes. nih.gov This transcriptomic data points towards a role for D-HCTL in regulating gene expression and cellular metabolism. nih.gov

Metabolomics: While comprehensive metabolomic studies focused specifically on D-HCTL are still emerging, existing research has identified homocysteine thiolactone as a significant metabolite in various biological systems. dovepress.com Metabolomic approaches, in conjunction with other omics data, hold the potential to further elucidate the metabolic pathways influenced by D-HCTL and identify novel biomarkers of its activity. dovepress.com

Exploration in Diverse Biological Systems Beyond Mammalian Models

The biological significance of D-homocysteine thiolactone is not limited to mammalian systems. Research in a variety of organisms has revealed its presence and functional roles, highlighting the conserved nature of its metabolism and interactions.

Yeast: In the yeast Saccharomyces cerevisiae, the formation of homocysteine thiolactone is a recognized metabolic process. nih.govbibliotekanauki.pl Studies have shown a positive correlation between the intracellular concentration of HTL and the levels of ubiquitinated proteins. nih.govbibliotekanauki.pl This suggests that N-homocysteinylation of proteins by D-HCTL in yeast may mark them for degradation via the ubiquitin-proteasome system. nih.govbibliotekanauki.pl

Bacteria: The presence and effects of homocysteine thiolactone have also been documented in bacteria. In Escherichia coli, HTL has been identified as a positive effector of the stationary phase sigma factor, σS. oup.com This indicates a role for D-HCTL in regulating the bacterial stress response and adaptation to nutrient-limiting conditions. oup.com Furthermore, the synthesis of HTL has been observed in Mycobacterium smegmatis. nih.gov

Plants: The metabolism of homocysteine thiolactone is a notable component of plant biochemistry. nih.gov In the yellow lupin (Lupinus luteus), the synthesis of HTL and the subsequent N-homocysteinylation of proteins are significant metabolic fates of homocysteine. nih.gov The plant methionyl-tRNA synthetase has been shown to catalyze the conversion of homocysteine to its thiolactone, and plants also possess enzymes that hydrolyze HTL. nih.gov These findings underscore the importance of D-HCTL metabolism in the plant kingdom. nih.gov

| Organism | Observed Role/Process Involving D-Homocysteine Thiolactone |

| Saccharomyces cerevisiae (Yeast) | Affects protein ubiquitination |

| Escherichia coli (Bacteria) | Positive effector of σS levels |

| Lupinus luteus (Plant) | Significant component of homocysteine metabolism |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.